LogP Comparison: Ether-Bridged Compound Shows Significantly Lower Lipophilicity than Carbon-Linked Analog
The target compound has a measured/predicted LogP of 2.55, compared to 4.78 for its closest carbon-linked analog, 1-(4-trifluoromethoxyphenyl)-2-propanone (CAS 1249274-01-8) . This represents a >2-log unit reduction in lipophilicity, entirely attributable to the insertion of a single ether oxygen atom between the aromatic ring and the acetone side chain.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.55300 |
| Comparator Or Baseline | 1-(4-Trifluoromethoxyphenyl)-2-propanone (CAS 1249274-01-8), LogP = 4.78 |
| Quantified Difference | ΔLogP = -2.227 (target compound ~170× less lipophilic) |
| Conditions | Predicted LogP data sourced from ChemSrc chemical database |
Why This Matters
A 2.2-logP difference fundamentally alters solubility, membrane permeability, and plasma protein binding in downstream drug candidates—making the ether-bridged compound the preferred starting material when moderate lipophilicity is required to avoid promiscuous off-target binding.
